Cas no 68005-72-1 (L-Valine, N-[(4-chlorophenyl)sulfonyl]-)
68005-72-1 structure
Product Name:L-Valine, N-[(4-chlorophenyl)sulfonyl]-
CAS-nummer:68005-72-1
MF:C11H14ClNO4S
MW:291.75116109848
CID:393820
PubChem ID:737248
Update Time:2025-04-19
L-Valine, N-[(4-chlorophenyl)sulfonyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- L-Valine, N-[(4-chlorophenyl)sulfonyl]-
- (2S)-2-(4-chlorobenzenesulfonamido)-3-methylbutanoicacid
- (2S)-2-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-3-METHYLBUTANOIC ACID
- MFCD09749748
- (2S)-2-(4-chlorobenzenesulfonamido)-3-methylbutanoic acid
- N-(4-chlorobenzenesulfonyl)valine
- SCHEMBL6978444
- (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-methylbutanoic acid
- DTXSID30353213
- Oprea1_290708
- AKOS010371497
- 68005-72-1
-
- MDL: MFCD09749748
- Inchi: 1S/C11H14ClNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m0/s1
- InChI-sleutel: VZOJAOITKGOGKF-JTQLQIEISA-N
- LACHT: ClC1C=CC(=CC=1)S(N[C@H](C(=O)O)C(C)C)(=O)=O
Berekende eigenschappen
- Exacte massa: 291.03332
- Monoisotopische massa: 291.0332068g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 5
- Complexiteit: 382
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.5
- Topologisch pooloppervlak: 91.8Ų
Experimentele eigenschappen
- PSA: 83.47
L-Valine, N-[(4-chlorophenyl)sulfonyl]- Gerelateerde literatuur
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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